In-Depth Technical Guide to Amino-PEG27-amine
In-Depth Technical Guide to Amino-PEG27-amine
CAS Number: 2252208-09-4
This technical guide provides a comprehensive overview of Amino-PEG27-amine, a bifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and professionals in drug development. It covers the molecule's properties, applications, and detailed experimental protocols.
Core Properties and Specifications
Amino-PEG27-amine is a long-chain, homobifunctional linker featuring a primary amine group at both ends of a 27-unit polyethylene glycol chain. This structure imparts significant hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.
Physicochemical Properties
A summary of the key physicochemical properties of Amino-PEG27-amine is presented in the table below. These values are essential for designing and executing conjugation experiments.
| Property | Value | Source |
| CAS Number | 2252208-09-4 | [1][2][3][4][5] |
| Molecular Formula | C₅₆H₁₁₆N₂O₂₇ | |
| Molecular Weight | ~1249.5 g/mol | |
| Appearance | White/off-white solid or viscous liquid (dependent on purity and conditions) | |
| Solubility | Soluble in water and most organic solvents such as DMF, DMSO, and CH₂Cl₂. | |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles. |
Chemical Structure
The structure of Amino-PEG27-amine consists of a flexible chain of 27 ethylene glycol units, capped at each end by an amino group.
Applications in Research and Drug Development
The primary application of Amino-PEG27-amine is as a flexible, hydrophilic linker in the synthesis of complex biomolecules. Its bifunctional nature allows for the conjugation of two different molecular entities.
PROTAC Synthesis
Amino-PEG27-amine is extensively used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation and distance between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.
Antibody-Drug Conjugates (ADCs) and Bioconjugation
The amine groups of Amino-PEG27-amine can be reacted with various functional groups on proteins, peptides, and other biomolecules to form stable conjugates. This is valuable in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The PEG chain can improve the solubility and stability of the resulting ADC.
Surface Modification
Amino-PEG-amine linkers are also used to modify the surfaces of nanoparticles and other materials. This "PEGylation" can reduce non-specific protein binding and improve the biocompatibility of the materials.
Experimental Protocols
The following are detailed methodologies for common applications of Amino-PEG27-amine.
General Protocol for Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of Amino-PEG27-amine to a molecule containing a carboxylic acid group using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
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Amino-PEG27-amine
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Carboxylic acid-containing molecule
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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N-Hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
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Anhydrous, amine-free solvent (e.g., DMF, DMSO)
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Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
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Coupling Buffer (e.g., PBS, pH 7.2-8.0)
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Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
Procedure:
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Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (and NHS/sulfo-NHS, if used) to the solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
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Dissolve Amino-PEG27-amine in the Coupling Buffer.
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Add the solution of Amino-PEG27-amine to the activated carboxylic acid solution.
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Allow the reaction to proceed for 2 hours at room temperature. The reaction can be monitored by LC-MS or TLC.
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Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.
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Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).
Protocol for PROTAC Synthesis using Amino-PEG27-amine
This protocol outlines a representative synthesis of a PROTAC where Amino-PEG27-amine links a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (with an NHS ester).
Materials:
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Target protein ligand with a terminal carboxylic acid
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E3 ligase ligand with a terminal NHS ester
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Amino-PEG27-amine
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Coupling reagents (e.g., HATU, DIPEA)
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Anhydrous DMF or DMSO
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Reaction monitoring tools (LC-MS, TLC)
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Purification equipment (preparative HPLC)
Procedure:
Step 1: Coupling of Target Protein Ligand to Amino-PEG27-amine
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Dissolve the target protein ligand-COOH (1 equivalent) and Amino-PEG27-amine (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
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Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
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Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
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Upon completion, dilute the reaction mixture with a suitable solvent and wash with brine to remove excess reagents.
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Dry the organic layer and purify the intermediate product (Ligand-PEG27-amine) by flash chromatography or preparative HPLC.
Step 2: Coupling of Ligand-PEG27-amine to E3 Ligase Ligand
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Dissolve the purified Ligand-PEG27-amine intermediate (1 equivalent) and the E3 ligase ligand-NHS ester (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to facilitate the reaction.
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Stir the reaction at room temperature for 3-24 hours, monitoring by LC-MS.
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Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
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Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualized Workflows and Relationships
General Amine Coupling Reaction
The following diagram illustrates the general principle of coupling a carboxylic acid to Amino-PEG27-amine.
Caption: Workflow for coupling a carboxylic acid to Amino-PEG27-amine.
PROTAC Synthesis Workflow
This diagram shows a logical workflow for the synthesis of a PROTAC molecule using Amino-PEG27-amine as a linker.
Caption: A two-step workflow for synthesizing a PROTAC with Amino-PEG27-amine.
References
- 1. Amino-PEG27-amine | C56H116N2O27 | CID 112758640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amino-PEG27-amine - Immunomart [immunomart.com]
- 4. Amino-PEG27-amine - CAS:2252208-09-4 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 5. Amino-PEG27-amine | H2N-PEG27-CH2CH2NH2 | Ambeed.com [ambeed.com]
